3-Methyl-5-propylpyridine 3-Methyl-5-propylpyridine
Brand Name: Vulcanchem
CAS No.: 53957-26-9
VCID: VC19369823
InChI: InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

3-Methyl-5-propylpyridine

CAS No.: 53957-26-9

Cat. No.: VC19369823

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-propylpyridine - 53957-26-9

Specification

CAS No. 53957-26-9
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 3-methyl-5-propylpyridine
Standard InChI InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3
Standard InChI Key HVSAUQKNIJRYSR-UHFFFAOYSA-N
Canonical SMILES CCCC1=CN=CC(=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecular structure of 3-methyl-5-propylpyridine (Figure 1) consists of a six-membered aromatic pyridine ring with substituents at positions 3 and 5. Key structural parameters include:

  • Molecular formula: C₉H₁₃N

  • Molecular weight: 135.21 g/mol

  • SMILES notation: CCCC1=CN=CC(=C1)C

  • IUPAC name: 3-methyl-5-propylpyridine

The compound’s planar aromatic system and electron-withdrawing nitrogen atom influence its reactivity and physicochemical behavior.

Isomerism and Related Compounds

Positional isomers such as 2-methyl-5-propylpyridine and derivatives like 2-ethyl-3-methyl-5-propylpyridine exhibit distinct properties due to variations in substituent placement. For example, 2-methyl-5-n-propylpyridine has a boiling point of 149.4°C , whereas 3-methyl-5-propylpyridine’s boiling point remains uncharacterized in available literature.

Synthesis and Production

Catalytic Hydrogenation

A patent (CN102731260A) describes the hydrogenation of dihydropyran intermediates using transition-metal catalysts (e.g., nickel or palladium) under high-pressure conditions (8–50 bar) and elevated temperatures (100–180°C) . While this method targets structurally related alcohols, analogous strategies could be adapted for pyridine derivatives.

Cyclocondensation Reactions

Model studies on pyridine synthesis from amino acids and sugars under pyrolytic conditions suggest routes involving Strecker degradation or Maillard reaction intermediates . For instance, serine and threonine reacting with sucrose at high temperatures yield pyridines, including methyl- and propyl-substituted variants .

Physicochemical Properties

Physical Properties

PropertyValueSource
Boiling pointNot reported
Density~0.91 g/cm³ (estimated) (analog)
LogP (octanol-water)2.65 (predicted) (analog)
SolubilityLow in water

Notes:

  • Density and logP values are inferred from structurally similar compounds like 3-methyl-5-propylphenol (density: ~0.98 g/cm³) .

  • Limited experimental data exist for the target compound, necessitating reliance on predictive models.

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for C–H (aromatic, ~3050 cm⁻¹), C=N (~1600 cm⁻¹), and C–C (~1450 cm⁻¹) are expected.

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methyl (δ 2.5 ppm), and propyl (δ 0.9–1.7 ppm) signals.

    • ¹³C NMR: Pyridine carbons (δ 120–150 ppm), methyl (δ 20–25 ppm), and propyl (δ 10–35 ppm) .

  • Mass Spectrometry: Base peak at m/z 135 (M⁺), with fragments at m/z 120 (loss of CH₃) and m/z 91 (C₇H₇⁺) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyridine derivatives are pivotal in drug synthesis. For example, 3-methyl-5-propylpyridine could serve as a precursor for nicotinic acid analogs or kinase inhibitors, though direct evidence is lacking in current literature.

Agrochemicals

Structural analogs like 2-ethyl-3-methyl-5-propylpyridine are explored as insect repellents or herbicides . The propyl and methyl groups enhance lipid solubility, aiding penetration through pest cuticles.

Corrosion Inhibition

Patents disclose pyridine-based compounds as corrosion inhibitors in industrial fluids . While 3-methyl-5-propylpyridine’s efficacy remains untested, its nitrogen lone pairs may adsorb onto metal surfaces, impeding oxidation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator